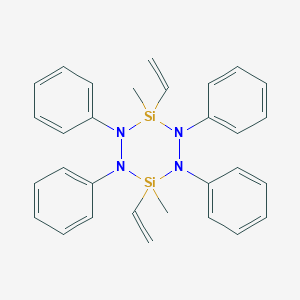
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, also known as TPS, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TPS is a member of the tetrazadisilinane family, which is a class of compounds known for their high thermal stability, strong electron-accepting ability, and potential for use in electronic and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is not fully understood, but it is believed to involve the formation of charge transfer complexes with other molecules. These complexes are thought to be responsible for the unique electronic properties of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, including its high electron-accepting ability.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane, as it is primarily used in laboratory settings. However, studies have shown that 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is its high thermal stability, which makes it suitable for use in high-temperature applications. Additionally, 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has excellent solubility in common organic solvents, making it easy to work with in laboratory settings. However, the synthesis of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is relatively complex and low yielding, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are numerous potential future directions for research on 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane. One area of interest is the development of new synthesis methods that can improve the yield and scalability of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane production. Additionally, there is ongoing research into the use of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane in other electronic and optoelectronic devices, such as organic field-effect transistors (OFETs) and organic memory devices. Finally, there is interest in exploring the potential use of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane in other fields, such as catalysis and materials science.
Méthodes De Synthèse
The synthesis of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane typically involves a multi-step process starting with the reaction of tetraphenylsilane with n-butyllithium to form a lithium salt intermediate. This intermediate is then reacted with chlorodimethylsilane to form the corresponding dimethylsilane derivative. The final step involves the reaction of the dimethylsilane derivative with 1,2,4,5-tetrazine to form 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane. The overall yield of this synthesis method is typically around 20%.
Applications De Recherche Scientifique
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane is in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane has been shown to have excellent charge transport properties, making it a promising candidate for use as an electron-transporting material in these devices.
Propriétés
Numéro CAS |
17082-85-8 |
|---|---|
Nom du produit |
3,6-Bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
Formule moléculaire |
C30H32N4Si2 |
Poids moléculaire |
504.8 g/mol |
Nom IUPAC |
3,6-bis(ethenyl)-3,6-dimethyl-1,2,4,5-tetraphenyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C30H32N4Si2/c1-5-35(3)31(27-19-11-7-12-20-27)33(29-23-15-9-16-24-29)36(4,6-2)34(30-25-17-10-18-26-30)32(35)28-21-13-8-14-22-28/h5-26H,1-2H2,3-4H3 |
Clé InChI |
RHZFGFXDSMDXLV-UHFFFAOYSA-N |
SMILES |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C=C)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
SMILES canonique |
C[Si]1(N(N([Si](N(N1C2=CC=CC=C2)C3=CC=CC=C3)(C)C=C)C4=CC=CC=C4)C5=CC=CC=C5)C=C |
Synonymes |
3,6-Dimethyl-3,6-divinyl-1,2,4,5-tetraphenyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



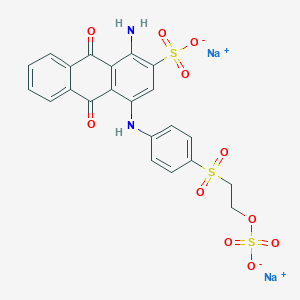
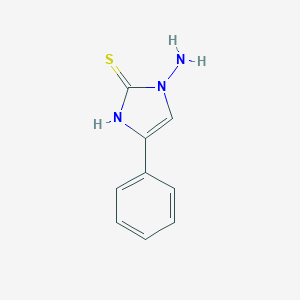
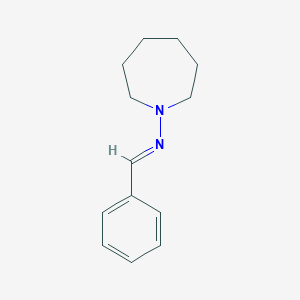
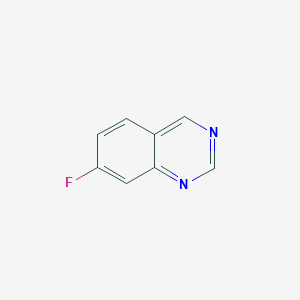
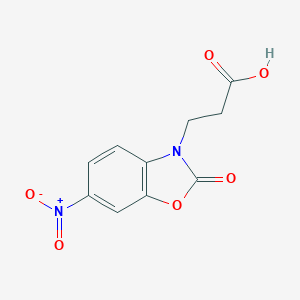
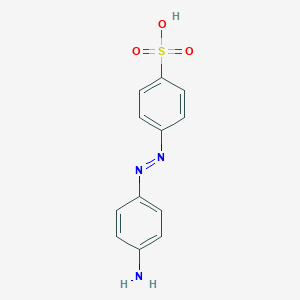
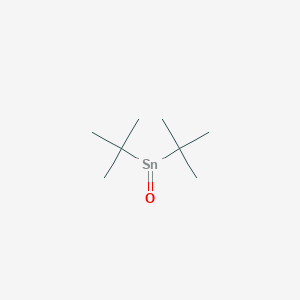
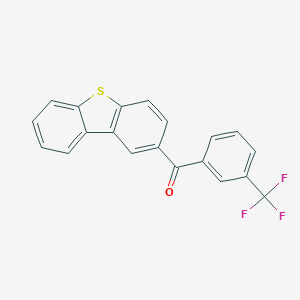
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
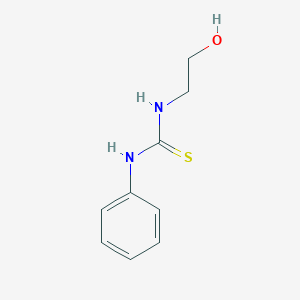
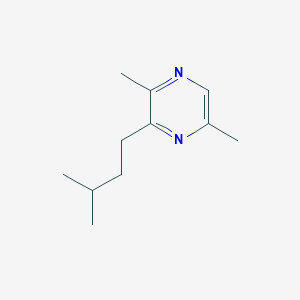

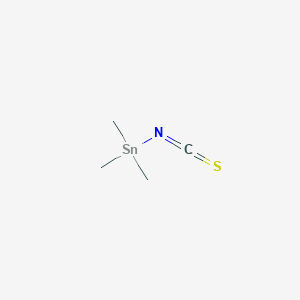
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)